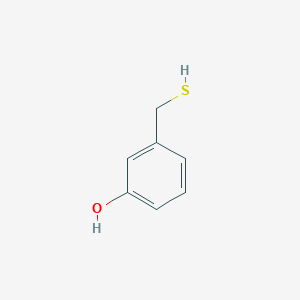

3-(Sulfanylmethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

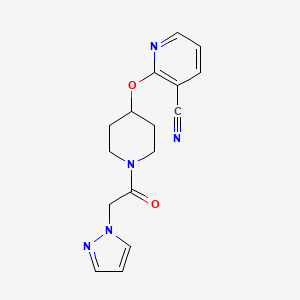

The synthesis of “3-(Sulfanylmethyl)phenol” involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques.

Molecular Structure Analysis

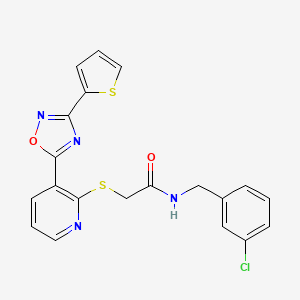

The molecular weight of “3-(Sulfanylmethyl)phenol” is 140.21 . Its chemical structure contains a thioether group (-S-) and a benzene ring with a hydroxyl group (-OH) attached to it.

Chemical Reactions Analysis

Phenolic compounds like “3-(Sulfanylmethyl)phenol” are known to be very reactive towards electrophilic aromatic substitution . They are also known to undergo reactions such as oxidation and hydrolysis.

Physical And Chemical Properties Analysis

“3-(Sulfanylmethyl)phenol” is a yellow crystalline solid. It has a melting point of 119-121°C and a boiling point of 337°C at atmospheric pressure. It has a solubility of 0.5 g/L in water, forming a yellow solution with a pH of 6-7. It is relatively stable under normal conditions but is reactive under acidic or basic conditions, undergoing hydrolysis and oxidation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

"3-(Sulfanylmethyl)phenol" and related compounds have been explored for various synthetic pathways and material applications. For instance, research conducted by Chukicheva et al. (2017) focused on synthesizing thiols from isobornylphenols, leading to the production of 4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol and 4-(sulfanylmethyl)-2,6-diisobornylphenol. These compounds were derived from corresponding 4-(bromoalkyl)phenols, demonstrating the compound's utility in synthetic organic chemistry for creating thiol-containing molecules which are crucial for developing materials with specific chemical properties (Chukicheva, Sukrusheva, & Kutchin, 2017).

Medicinal Chemistry and Biocompatibility

In the realm of medicinal chemistry and biocompatibility, sulfur-containing phenolic compounds have shown promise. Catauro and Pacifico (2017) investigated the synthesis of bioactive chlorogenic acid-silica hybrid materials via the sol–gel route. They explored the antioxidant potential and bioactivity of these hybrids, embedding phenolic antioxidant chlorogenic acid within silica matrices. This research indicates the potential for incorporating sulfanylphenol derivatives into bioactive materials, which could be used as therapeutic agents in treating diseases or as components in applied science for preventing oxidation deterioration (Catauro & Pacifico, 2017).

Environmental Applications

Sulfanylphenol derivatives have also found applications in environmental chemistry. For example, Song et al. (2015) discovered that 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS), a compound related to sulfanylphenols, could significantly accelerate the oxidation of substituted phenols by potassium permanganate in aqueous solutions. This reaction is vital for environmental remediation processes, indicating that sulfanylphenol compounds might be used to enhance the degradation of pollutants in water treatment scenarios (Song et al., 2015).

Corrosion Inhibition

Furthermore, Behpour et al. (2008) studied the inhibitory effect of Schiff bases derived from sulfanylphenols on the corrosion of mild steel in hydrochloric acid solution. This research highlights the potential of sulfanylphenol derivatives in developing corrosion inhibitors, which are crucial for protecting industrial materials and infrastructure (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).

Wirkmechanismus

Biochemical Pathways

Phenolic compounds, such as 3-(Sulfanylmethyl)phenol, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols . These pathways fulfill a broad range of physiological roles in plants .

Safety and Hazards

The safety information for “3-(Sulfanylmethyl)phenol” includes pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-(sulfanylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHPNRUFIUTBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)